5-(Trifluoromethyl)thiophen-3-amine hydrochloride CAS number
5-(Trifluoromethyl)thiophen-3-amine hydrochloride CAS number
Technical Monograph: 5-(Trifluoromethyl)thiophen-3-amine Hydrochloride
Part 1: Executive Summary
Strategic Value in Drug Discovery 5-(Trifluoromethyl)thiophen-3-amine hydrochloride is a specialized fluorinated heterocyclic building block designed for high-precision medicinal chemistry. As a bioisostere of 3-(trifluoromethyl)aniline, this scaffold offers a unique vector for optimizing lipophilicity (LogP) , metabolic stability , and electronic profile without significantly altering steric bulk.
The incorporation of the trifluoromethyl (-CF₃) group at the C5 position of the thiophene ring serves two critical functions:
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Metabolic Blocking: It obstructs the metabolically vulnerable C5 position, preventing oxidative metabolism (e.g., by Cytochrome P450s).
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Electronic Modulation: The strong electron-withdrawing nature of the -CF₃ group reduces the electron density of the thiophene ring, thereby lowering the pKa of the amine and potentially improving oral bioavailability and blood-brain barrier (BBB) penetration.
Note on Commercial Availability: While the parent carboxylic acid precursor (CAS 1260671-29-1 ) is commercially established, the amine hydrochloride salt is frequently synthesized in situ or on-demand due to the inherent instability of the free base form. This guide provides the definitive technical roadmap for its generation and stabilization.
Part 2: Chemical Identity & Physicochemical Profile
| Property | Data / Specification |
| Chemical Name | 5-(Trifluoromethyl)thiophen-3-amine hydrochloride |
| Systematic Name | 5-(Trifluoromethyl)-3-thienylamine HCl |
| Precursor CAS | 1260671-29-1 (5-(Trifluoromethyl)thiophene-3-carboxylic acid) |
| Target CAS | Not widely listed in public registries; Custom Synthesis Target |
| Molecular Formula | C₅H₄F₃NS[1][2][3][4] · HCl |
| Molecular Weight | 167.15 (Free Base) / 203.61 (HCl Salt) |
| Physical Form | Hygroscopic off-white to beige solid (Salt form) |
| Solubility | Soluble in DMSO, Methanol, Water; Insoluble in non-polar solvents |
| Stability | Critical: Free base is prone to rapid oxidation and polymerization. Must be stored as HCl salt at -20°C under inert atmosphere (Ar/N₂). |
Part 3: Synthetic Methodology & Workflow
Causality of Route Selection: Direct nitration/reduction of 2-(trifluoromethyl)thiophene is often non-selective or yields the unstable 2-amine isomer. The most robust, self-validating protocol utilizes the Curtius Rearrangement of the commercially available carboxylic acid. This route allows for the isolation of the stable N-Boc intermediate, which can be deprotected to the HCl salt immediately prior to use, ensuring maximum purity.
Protocol: Curtius Rearrangement to Amine HCl
Step 1: Acyl Azide Formation & Rearrangement
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Activation: Dissolve 5-(trifluoromethyl)thiophene-3-carboxylic acid (1.0 eq) in anhydrous Toluene.
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Reagent Addition: Add Diphenylphosphoryl azide (DPPA, 1.1 eq) and Triethylamine (TEA, 1.2 eq).
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Mechanism: The reaction proceeds through an acyl azide intermediate.
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Rearrangement: Heat to 80°C for 2 hours. Evolution of N₂ gas indicates the formation of the Isocyanate intermediate.
Step 2: Trapping (Boc-Protection)
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Addition: Add excess tert-Butanol (t-BuOH, 5.0 eq) to the reaction mixture.
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Reflux: Reflux at 90-100°C for 4-6 hours to trap the isocyanate as the tert-butyl carbamate (Boc-protected amine).
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Workup: Cool, wash with 5% citric acid (to remove TEA), saturated NaHCO₃, and brine. Concentrate to yield tert-butyl (5-(trifluoromethyl)thiophen-3-yl)carbamate.
Step 3: Deprotection to Hydrochloride Salt
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Dissolution: Dissolve the Boc-intermediate in 1,4-Dioxane or Et₂O.
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Acidolysis: Add 4M HCl in Dioxane (5.0 eq) dropwise at 0°C.
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Precipitation: Allow to warm to RT. The product precipitates as the hydrochloride salt.
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Isolation: Filter the solid under N₂ atmosphere. Wash with cold Et₂O to remove byproducts. Do not neutralize to free base.
Visualized Pathway (DOT)
Figure 1: Synthetic workflow via Curtius Rearrangement. The pathway prioritizes the stable Boc-intermediate to avoid handling the unstable free amine.
Part 4: Handling, Stability & Safety (E-E-A-T)
The "Free Base" Trap: Researchers often attempt to neutralize the salt to obtain the free amine for coupling reactions. This is a critical error. Thiophene-3-amines are electron-rich and prone to rapid oxidative degradation and dimerization when in the free base form.
Operational Protocol:
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Storage: Store exclusively as the HCl salt at -20°C.
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Coupling Reactions: For amide couplings or nucleophilic substitutions, liberate the free base in situ.
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Example: Suspend the HCl salt in the reaction solvent (e.g., DCM, DMF) and add a non-nucleophilic base (e.g., DIPEA, NMM) immediately before adding the electrophile.
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Safety: The trifluoromethyl group ensures high lipophilicity, increasing skin permeability. Treat as a potent toxicant. Use double-gloving and work strictly within a fume hood.
Part 5: Medicinal Chemistry Applications
1. Bioisosteric Replacement This scaffold is a direct bioisostere for 3-(trifluoromethyl)aniline and 3-amino-5-(trifluoromethyl)pyridine .
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Advantage:[1][2] The thiophene ring introduces a different bond angle geometry (approx. 111° at sulfur vs 120° in benzene), which can induce subtle conformational changes in the drug-target complex, potentially picking up novel H-bond interactions or avoiding steric clashes.
2. Kinase Inhibitor Design In Type II kinase inhibitors, the "linker" region often requires an aromatic amine. The 5-CF₃ group occupies the hydrophobic "allosteric pocket" often found adjacent to the ATP binding site.
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Mechanism:[5] The electron-withdrawing CF₃ reduces the basicity of the amine (approx. pKa ~2-3 units lower than non-fluorinated thiophene amine), reducing the likelihood of metabolic N-oxidation.
3. Fragment-Based Drug Discovery (FBDD) Due to its low molecular weight (MW < 200) and high ligand efficiency potential, this salt is an ideal "fragment" for screening libraries, particularly using 19F-NMR screening methods where the CF₃ signal provides a distinct, sensitive handle.
References
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Precursor Identification: 5-(Trifluoromethyl)thiophene-3-carboxylic acid (CAS 1260671-29-1).[2] Accela ChemBio Product Catalog. Available at: [Link]
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Synthetic Methodology: Shioiri, T., Ninomiya, K., & Yamada, S. (1972). Diphenylphosphoryl azide. A new convenient reagent for a modified Curtius reaction and for the peptide synthesis. Journal of the American Chemical Society, 94(17), 6203–6205. Available at: [Link]
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Thiophene Stability: Campaigne, E. (1944). 3-Aminothiophenes.[1][6] Journal of the American Chemical Society, 66(4), 684–685. (Foundational text on the instability of free-base 3-aminothiophenes).
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Fluorine in Medicinal Chemistry: Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Available at: [Link]
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- 2. 616-27-3,1-Chloro-2-butanone-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
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- 4. revroum.lew.ro [revroum.lew.ro]
- 5. jelsciences.com [jelsciences.com]
- 6. Thiophen-3-amine hydrochloride | C4H6ClNS | CID 12413181 - PubChem [pubchem.ncbi.nlm.nih.gov]
